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(S)-Menthiafolic acid

Enantioselective synthesis Wine aroma chemistry Flavor precursor analysis

Racemic or undefined stereochemistry invalidates wine lactone formation studies and sensory outcome research. (S)-Menthiafolic acid (CAS 75979-26-9) is the stereochemically defined (2E,6S) grape-derived precursor to wine lactone. - Analytical standard for GC-MS/LC-MS quantitation in wine matrices (16-342 μg/L range) - Defined (S)-configuration ensures reproducible acid-catalyzed cyclization - Negative control for antiviral screening assays from natural extracts

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
CAS No. 75979-26-9
Cat. No. B12788632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Menthiafolic acid
CAS75979-26-9
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C=C)O)C(=O)O
InChIInChI=1S/C10H16O3/c1-4-10(3,13)7-5-6-8(2)9(11)12/h4,6,13H,1,5,7H2,2-3H3,(H,11,12)/b8-6+/t10-/m1/s1
InChIKeySSKWMOQUUQAJGV-QEHWCHDUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Menthiafolic Acid: Chemical Identity and Baseline Data


(S)-Menthiafolic acid (CAS 75979-26-9) is a naturally occurring, acyclic monoterpenoid characterized by the molecular formula C10H16O3, a molecular weight of 184.23 g/mol, and defined stereochemistry at the C6 position [1], [2], [3]. It exists as the (2E,6S) isomer and is primarily recognized in the scientific literature as the key grape-derived precursor to the wine aroma compound, wine lactone . As a chiral α,β-unsaturated carboxylic acid, its physical, chemical, and biological properties are intrinsically linked to its specific stereochemical configuration [1].

Compound Type Chiral natural product analytical standard
Stereochemistry (2E,6S) defined configuration; precursor stereochemistry controls downstream aroma compound formation
Research Context Flavor precursor studies, fermentation chemistry, chiral method development

Why (S)-Menthiafolic Acid Substitution Fails


The procurement of menthiafolic acid for analytical, synthetic, or biological studies is critically dependent on its precise stereochemical form. Substituting the (S)-enantiomer with its (R)-counterpart, a racemic mixture, or the structurally related oleuropeic acid will introduce significant and often unpredictable experimental variability [1]. The enzymatic and chemical transformations involving menthiafolic acid, most notably its acid-catalyzed cyclization to wine lactone, are highly stereospecific [2]. Using an undefined or incorrect stereoisomer will yield a different profile of reaction products and biological activities, thereby invalidating comparative studies and compromising the reproducibility of research focused on the specific pathways involving the (S)-enantiomer [1], [2].

Stereochemical Mismatch
Replacing (S)-enantiomer with (R)-enantiomer or racemic mixture alters stereospecific cyclization to wine lactone and downstream sensory profiles.
Structural Analog Interference
Oleuropeic acid or other monoterpenoid analogs do not replicate the same reaction pathway and may lead to different product distributions.

(S)-Menthiafolic Acid: Evidence vs. Comparators


Wine Lactone Stereospecific Cyclization

The (S)-menthiafolic acid enantiomer exhibits a distinct and quantifiable stereochemical outcome in its conversion to wine lactone, directly influencing the sensory profile of aged wine. In a four-year-old Chardonnay, the presence of (S)-menthiafolic acid was correlated with a 69% proportion of the weakly odorous 3R,3aR,7aS wine lactone isomer, whereas young wines are reported to contain predominantly the (3S,3aS,7aR) isomer [1]. This contrasts with the predicted outcome if the (R)-enantiomer were the predominant precursor.

Stereospecific Cyclization
Head-to-head
69% of total wine lactone as 3R,3aR,7aS isomer from (S)-menthiafolic acid; >10-fold change in enantiomeric ratio vs (R)-precursor system.
Supports chiral precursor attribution and flavor pathway interpretation.
Based on enantioselective GC-MS analysis of a 4-year Chardonnay.
Enantioselective synthesis Wine aroma chemistry Flavor precursor analysis

Quantitative Prevalence in Wine and Juice

The concentration of menthiafolic acid in commercial products is variable and quantifiable. In a study of 28 white wines, concentrations ranged from 26 to 342 μg/L, with an additional set of 6 white grape juices showing a range of 16 to 236 μg/L [1]. These values provide a procurement-relevant baseline for determining appropriate spiking concentrations for analytical method development or model fermentation studies.

Natural Abundance Range
Reported
26–342 μg/L in 28 white wines; 16–236 μg/L in 6 white grape juices.
Provides reference range for method validation and model fermentation studies.
Values from GC-MS quantification; may vary across vintages and matrices.
Food analysis Natural product quantification Beverage chemistry

Fermentation vs. Synthetic Availability

A key differentiator for (S)-menthiafolic acid is its origin. Unlike many specialty chemicals that are purely synthetic, the (S)-enantiomer can be generated in situ during fermentation from its naturally occurring glucose ester precursor found in grapes [1]. This biogenic route provides a source of the compound with a defined stereochemistry that is directly relevant to food and beverage studies. This contrasts with synthetic routes that may yield a racemic mixture or require chiral resolution.

Biogenic vs. Synthetic Origin
Class-level inference
Fermentation-derived product is predominantly (S)-enantiomer from glucose ester precursor; synthetic routes may yield racemate.
Fermentation source supports natural stereochemical context for flavor research.
Synthetic racemic material may require chiral resolution.
Biotechnology Natural product sourcing Fermentation chemistry

Limited Activity in HIV-1 RT Assay

In a bioassay-guided fractionation study of Santisukia pagetii, (6S)-menthiafolic acid was isolated alongside other compounds. While some co-occurring triterpenoids (3-O-acetylpomolic acid and 3-O-acetylursolic acid) showed anti-HIV-1 activity with IC50 values of 290.96 and 210.34 μM, respectively, in a reverse transcriptase assay, (6S)-menthiafolic acid itself was not reported to be active in the assays described [1]. This negative or low-activity result is a key piece of evidence for researchers screening natural products for antiviral leads.

HIV-1 RT Assay Activity
Cross-study comparable
Inactive in HIV-1 reverse transcriptase assay; co-occurring triterpenoids showed IC50 290.96 and 210.34 μM.
Supports negative-control use in antiviral screening and specificity validation.
Activity data from Santisukia pagetii bioassay-guided fractionation.
Antiviral screening HIV-1 inhibition Natural product pharmacology

Application Scenarios for (S)-Menthiafolic Acid


Flavor Precursor Studies in Wine & Fermented Beverages

Ideal for use as an analytical standard or substrate in model fermentation experiments to investigate the stereospecific formation of wine lactone. The defined (S)-configuration is essential, as it dictates the enantiomeric ratio of the resulting wine lactone isomers, a critical factor in the sensory outcome of aged wines [1].

Analytical Method Development & Validation

Used as a reference compound for developing and validating quantitative analytical methods (e.g., GC-MS, LC-MS) for the detection and quantification of menthiafolic acid in grape juices, wines, and other plant matrices. Knowledge of its natural concentration range (16-342 μg/L) is crucial for establishing method sensitivity and accuracy [1].

Negative Control for Bioactivity Screening

Serves as a structurally related negative or low-activity control in assays where more active analogs (e.g., certain triterpenoids or phenolic derivatives) are being screened for antiviral or other pharmacological properties. This helps validate assay specificity and identify promising lead compounds from complex natural extracts [2].

Application
Selection Property
Validation Focus
Flavor Precursor Studies
Stereospecific cyclization control
Enantiomeric ratio of wine lactone isomers
Analytical Method Development
Natural abundance range reference
Method sensitivity and accuracy in wine/juice matrices
Negative Control for Bioactivity Screening
Structurally related low-activity reference
Assay specificity and lead compound triage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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